![molecular formula C14H15N3O B7553361 [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a cyclopropylmethanone derivative that contains a benzimidazole ring, which is known to possess various biological activities.
Mecanismo De Acción
The mechanism of action of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is not fully understood. However, it has been proposed that this compound may exert its biological effects through the inhibition of protein kinases. Inhibition of these enzymes can lead to the disruption of cell signaling pathways, which can ultimately result in the inhibition of cell proliferation or induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of normal cellular homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. However, there are also several limitations associated with the use of this compound in laboratory experiments. For example, the synthesis of this compound can be challenging and time-consuming. In addition, the compound may exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone. One potential area of research is the development of more efficient and scalable synthesis methods for this compound. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the potential use of this compound as a therapeutic agent for the treatment of various diseases should be explored further through preclinical and clinical studies.
Métodos De Síntesis
The synthesis of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been reported in the literature. The most common method involves the reaction of 2-(cyclopropylmethanone)benzimidazole with 2-bromo-1-(azetidin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the azetidine ring, followed by cyclization to form the final product.
Aplicaciones Científicas De Investigación
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has been investigated for its potential use as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Propiedades
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(9-5-6-9)17-7-10(8-17)13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPHZUCXEGVAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

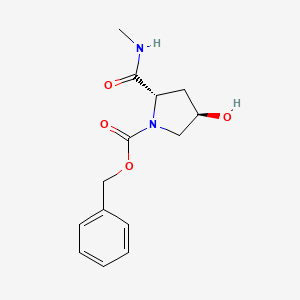
![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)
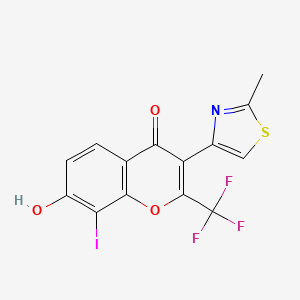
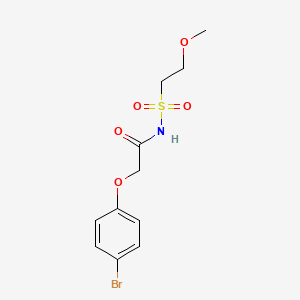
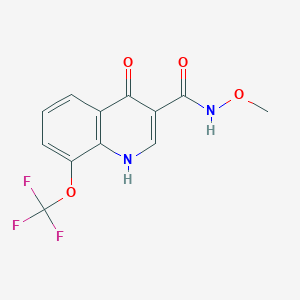
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)
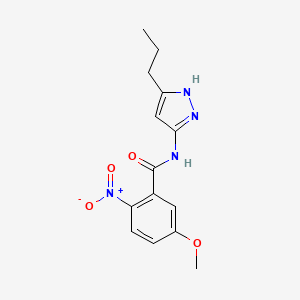
![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)

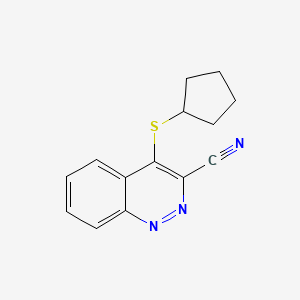
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)